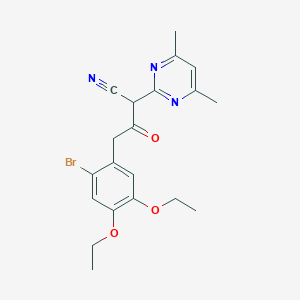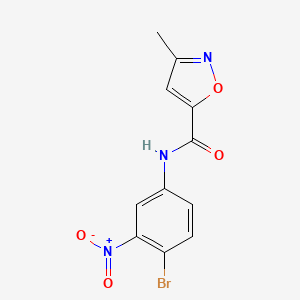![molecular formula C18H17IN4O B7682185 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide, also known as IQ-1S, is a small molecule inhibitor that has been widely used in scientific research to study the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in various biological processes, including embryonic development, tissue regeneration, and cell proliferation. Dysregulation of this pathway has been linked to several diseases, including cancer, osteoporosis, and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide involves the inhibition of the Wnt/β-catenin pathway. The Wnt signaling pathway is initiated by the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors. This binding leads to the stabilization and accumulation of β-catenin in the cytoplasm, which then translocates to the nucleus and interacts with TCF/LEF transcription factors to activate downstream target genes. 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide inhibits this pathway by preventing the interaction between β-catenin and TCF/LEF transcription factors, leading to the downregulation of downstream target genes.
Biochemical and Physiological Effects:
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide inhibits the proliferation of cancer cells, including colon, breast, and liver cancer cells. It has also been shown to induce differentiation of stem cells into osteoblasts and adipocytes. In vivo studies have demonstrated that 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide can promote bone formation and reduce bone loss in animal models of osteoporosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity for the Wnt/β-catenin pathway and does not affect other signaling pathways. However, there are also some limitations to using 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It can also have off-target effects at high concentrations, which can lead to non-specific effects.
Direcciones Futuras
There are several future directions for the use of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide in scientific research. One potential application is in the development of therapeutics for diseases associated with dysregulation of the Wnt signaling pathway, such as cancer and osteoporosis. 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide could also be used to study the role of the Wnt signaling pathway in other biological processes, such as neurogenesis and immune cell function. Further studies are needed to explore the full potential of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide as a tool for scientific research.
Métodos De Síntesis
The synthesis of 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide involves several steps, including the coupling of 5-iodo-4-aminobenzamide with 2-bromoethylamine hydrobromide, followed by the reaction with 2-amino-4-methylquinazoline. The final product is obtained after purification by column chromatography. The purity of the synthesized 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide can be confirmed by NMR and HPLC analysis.
Aplicaciones Científicas De Investigación
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has been widely used in scientific research to study the Wnt signaling pathway. It has been shown to inhibit the activity of the Wnt/β-catenin pathway by preventing the interaction between β-catenin and TCF/LEF transcription factors. This inhibition leads to the downregulation of downstream target genes, including c-myc and cyclin D1. 3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide has been used in various biological studies, including cancer research, stem cell research, and developmental biology.
Propiedades
IUPAC Name |
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN4O/c1-20-18(24)13-5-2-4-12(10-13)8-9-21-17-16-14(19)6-3-7-15(16)22-11-23-17/h2-7,10-11H,8-9H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWJNCZQWXLRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CCNC2=NC=NC3=C2C(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![4-(2,2-difluoroethyl)-N-[3-[ethyl(methyl)amino]phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7682142.png)
![[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7682149.png)
![N-[(2,4-difluorophenyl)methyl]-3-imidazol-1-yl-N-methylpropan-1-amine](/img/structure/B7682157.png)

![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(furan-2-yl)ethyl]-N-prop-2-enylacetamide](/img/structure/B7682169.png)
![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)

![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)
![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)
![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682201.png)